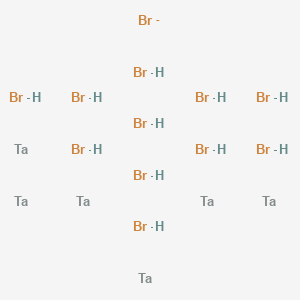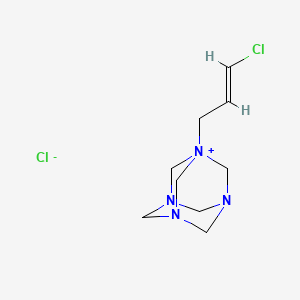![molecular formula C24H24N4O3 B10819301 (5~{R})-3-(4-carbamimidoylphenyl)-~{N}-[(1~{S})-1-naphthalen-1-ylpropyl]-2-oxidanylidene-1,3-oxazolidine-5-carboxamide](/img/structure/B10819301.png)
(5~{R})-3-(4-carbamimidoylphenyl)-~{N}-[(1~{S})-1-naphthalen-1-ylpropyl]-2-oxidanylidene-1,3-oxazolidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound 32, identified by the PubMed ID 31675166, is a synthetic organic molecule known for its potent inhibitory activity against kallikrein-related peptidase 6 (KLK6). This compound was developed through structure-guided design and optimization of a lead molecule from a high-throughput screen . KLK6 is a serine protease implicated in various physiological and pathological processes, including inflammation and cancer .
Méthodes De Préparation
The synthesis of compound 32 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of specific functional groups to enhance the inhibitory activity against KLK6.
Purification and characterization: The final product is purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial production methods for compound 32 would likely involve optimization of the synthetic route to improve yield and scalability, as well as ensuring compliance with regulatory standards for purity and safety .
Analyse Des Réactions Chimiques
Compound 32 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific functional groups present in compound 32 and the reaction conditions employed .
Applications De Recherche Scientifique
Compound 32 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of KLK6 and its role in various chemical reactions.
Biology: Employed in biological assays to investigate the physiological and pathological functions of KLK6.
Medicine: Explored as a potential therapeutic agent for diseases involving KLK6, such as cancer and inflammatory disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations targeting KLK6.
Mécanisme D'action
The mechanism of action of compound 32 involves the inhibition of KLK6 activity. KLK6 is a serine protease that cleaves peptide bonds in proteins, and its inhibition by compound 32 prevents this proteolytic activity. The molecular target of compound 32 is the active site of KLK6, where it binds and blocks substrate access. This inhibition disrupts downstream signaling pathways involved in inflammation and cancer progression .
Comparaison Avec Des Composés Similaires
Compound 32 is unique in its high potency and selectivity for KLK6 compared to other similar compounds. Some similar compounds include:
Compound 5: Another KLK6 inhibitor with lower potency.
DKFZ-251: A compound with moderate inhibitory activity against KLK6.
Compound 69: A tricyclic sulfone RORγ modulator with different target specificity.
The uniqueness of compound 32 lies in its optimized structure, which provides enhanced binding affinity and selectivity for KLK6, making it a valuable tool for studying this protease and its associated biological processes .
Propriétés
Formule moléculaire |
C24H24N4O3 |
|---|---|
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
(5R)-3-(4-carbamimidoylphenyl)-N-[(1S)-1-naphthalen-1-ylpropyl]-2-oxo-1,3-oxazolidine-5-carboxamide |
InChI |
InChI=1S/C24H24N4O3/c1-2-20(19-9-5-7-15-6-3-4-8-18(15)19)27-23(29)21-14-28(24(30)31-21)17-12-10-16(11-13-17)22(25)26/h3-13,20-21H,2,14H2,1H3,(H3,25,26)(H,27,29)/t20-,21+/m0/s1 |
Clé InChI |
CZGQFMWYGXCTGQ-LEWJYISDSA-N |
SMILES isomérique |
CC[C@@H](C1=CC=CC2=CC=CC=C21)NC(=O)[C@H]3CN(C(=O)O3)C4=CC=C(C=C4)C(=N)N |
SMILES canonique |
CCC(C1=CC=CC2=CC=CC=C21)NC(=O)C3CN(C(=O)O3)C4=CC=C(C=C4)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2Z,6Z,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819244.png)


![N-{3-[5-(6-Amino-purin-9-YL)-3,4-dihydroxy-tetrahydro-furan-2-YL]-allyl}-2,3-dihydroxy-5-nitro-benzamide](/img/structure/B10819257.png)
![2-[2-[(1S,2S,4R,7E,11S,12R)-12-[(dimethylamino)methyl]-4-methyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carbonyl]oxyethoxy]ethyl (1S,2S,4R,7E,11S)-12-[(dimethylamino)methyl]-4-methyl-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10819267.png)



![3-((4'-Chloro-[1,1'-biphenyl]-4-yl)methoxy)-N-hydroxyisoxazole-5-carboxamide](/img/structure/B10819286.png)
![3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,12,17-tetramethyl-13-oxoporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10819288.png)
![15-[1-[2-(Dimethylamino)ethyl]pyrazol-4-yl]-11-oxa-3,4,6,19,24-pentazatetracyclo[18.3.1.02,6.012,17]tetracosa-1(24),2,4,12(17),13,15,20,22-octaen-18-one](/img/structure/B10819298.png)